molecular formula C20H28N4O2 B10843135 3-Noradamantyl-1,3-dipropylxanthine

3-Noradamantyl-1,3-dipropylxanthine

Cat. No.: B10843135
M. Wt: 356.5 g/mol
InChI Key: CTRHINADNBPODV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Xanthine (B1682287) Derivatives in Pharmacological Research

The journey into the pharmacological significance of xanthine derivatives began with naturally occurring alkaloids found in common plants. clockss.orgnih.gov Compounds like caffeine (B1668208) (from coffee and tea), theophylline (B1681296) (from tea), and theobromine (B1682246) (from cocoa) are some of the most widely consumed psychoactive substances globally. clockss.orgnih.gov The history of their use dates back centuries, but their formal isolation and characterization began in the 19th century, with caffeine being identified in 1820 and theophylline in 1888. clockss.orgnih.gov

Initially, the clinical applications of these natural xanthines were broad. Theophylline, for instance, was used as a diuretic in the early 20th century before its primary application in modern medicine as a bronchodilator for asthma became established around the 1950s. clockss.orgnih.gov The pharmacological actions of xanthines are complex; they are known to act as competitive nonselective phosphodiesterase inhibitors and, crucially, as nonselective antagonists of adenosine (B11128) receptors. wikipedia.orgnih.gov

This antagonism of adenosine receptors became a major focus of pharmacological research. nih.govscilit.com Adenosine is a ubiquitous signaling molecule that modulates numerous physiological processes. The discovery that the stimulant effects of caffeine and the therapeutic effects of theophylline were largely due to blocking adenosine receptors spurred the development of synthetic xanthine derivatives. nih.govnih.gov Researchers aimed to create new compounds with improved potency and, importantly, selectivity for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3), hoping to develop more targeted therapies with fewer side effects than the non-selective natural xanthines. nih.govnih.gov This pursuit of selectivity and potency set the stage for the synthesis of highly modified xanthine structures, including those with bulky substituents at the 8-position of the purine (B94841) ring. nih.govnih.gov

Rationale for Investigating 3-Noradamantyl-1,3-dipropylxanthine as a Unique Chemical Entity

The investigation into 3-Noradamantyl-1,3-dipropylxanthine emerged from a systematic drug design strategy aimed at creating highly potent and selective antagonists for the A1 adenosine receptor. nih.gov Research had established that modifying the basic xanthine structure at specific positions could dramatically alter its affinity and selectivity for adenosine receptor subtypes. nih.gov

Two key structural modifications proved particularly effective:

Substitution at N1 and N3 positions: Elongating the methyl groups of theophylline (1,3-dimethylxanthine) to larger alkyl groups, such as propyl groups, was found to increase affinity for adenosine receptors by approximately 20-fold. nih.gov The 1,3-dipropylxanthine (B15781) scaffold thus became a promising starting point for developing potent antagonists. nih.gov

Substitution at the C8 position: Introducing various substituents at the 8-position of the xanthine ring was a well-established method to further enhance affinity and confer selectivity, particularly for the A1 receptor. nih.govnih.gov

The specific rationale for investigating 3-Noradamantyl-1,3-dipropylxanthine was to explore the impact of a unique, conformationally restricted polycycloalkyl group at the 8-position. nih.gov Scientists hypothesized that the size, shape, and hydrophobic nature of the 8-substituent played a critical role in its interaction with the A1 receptor binding site. nih.gov The noradamantyl group is a rigid, bulky structure. By incorporating this moiety, researchers aimed to characterize the hydrophobic interactions at the receptor site and potentially achieve an optimal fit, leading to exceptionally high binding affinity and selectivity. nih.gov This approach was a logical extension of previous work with other 8-cycloalkyl substituents, such as the cyclopentyl group in the well-known A1 antagonist 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX). nih.govd-nb.infonih.gov

Overview of Current Research Landscape Pertaining to the Chemical Compound

The primary research on 3-Noradamantyl-1,3-dipropylxanthine identified it as a remarkably potent and selective A1 adenosine receptor antagonist. nih.gov A pivotal 1992 study in the Journal of Medicinal Chemistry detailed the synthesis and pharmacological evaluation of a series of 8-polycycloalkyl-1,3-dipropylxanthines to probe the structure-activity relationship at the A1 receptor. nih.gov

The key findings from this research demonstrated that the introduction of the 3-noradamantyl group at the 8-position of the 1,3-dipropylxanthine scaffold resulted in the most potent A1 receptor antagonist reported at that time. nih.gov The compound's affinity for the A1 receptor was significantly higher than other related compounds with different cycloalkyl groups at the same position. nih.gov

The table below, compiled from the study's findings, illustrates the binding affinities of various 8-substituted 1,3-dipropylxanthine analogues for the rat A1 adenosine receptor.

Table 1: Binding Affinities of 8-Polycycloalkyl-1,3-dipropylxanthines at the A1 Adenosine Receptor

Compound 8-Substituent Kі (nM) for A1 Receptor
1,3-Dipropyl-8-(3-noradamantyl)xanthine 3-Noradamantyl 0.04
1,3-Dipropyl-8-(1-adamantyl)xanthine 1-Adamantyl 0.16
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) Cyclopentyl 0.45 d-nb.info
1,3-Dipropyl-8-cyclohexylxanthine Cyclohexyl 0.38
1,3-Dipropyl-8-cycloheptylxanthine Cycloheptyl 0.22

Data sourced from Shimada et al. (1992) nih.gov and Lohse et al. (1987) d-nb.info

The data clearly show the superior potency of the 3-noradamantyl derivative, with a Kі value of 0.04 nM, making it approximately 11 times more potent than the widely used A1 antagonist DPCPX. nih.govd-nb.info The study concluded that the conformationally restricted 3-noradamantyl moiety provides an optimal structure for hydrophobic interaction within the A1 receptor binding pocket. nih.gov Furthermore, the research established that the compound is highly selective for the A1 receptor over the A2 receptor. nih.gov This high degree of potency and selectivity makes 3-Noradamantyl-1,3-dipropylxanthine a valuable tool in academic research for studying the physiological and pathological roles of the A1 adenosine receptor. nih.gov

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

1,3-dipropyl-7-(2-tricyclo[3.3.1.03,7]nonanyl)purine-2,6-dione

InChI

InChI=1S/C20H28N4O2/c1-3-5-22-18-17(19(25)23(6-4-2)20(22)26)24(11-21-18)16-14-8-12-7-13(10-14)15(16)9-12/h11-16H,3-10H2,1-2H3

InChI Key

CTRHINADNBPODV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C3C4CC5CC(C4)C3C5

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Modifications

Strategies for the Synthesis of 3-Noradamantyl-1,3-dipropylxanthine

The creation of 3-Noradamantyl-1,3-dipropylxanthine, which features a bulky, lipophilic noradamantyl group attached to the xanthine (B1682287) nucleus, requires a targeted synthetic approach. The primary strategy involves the alkylation of a 1,3-dipropylxanthine (B15781) precursor with a reactive noradamantane derivative.

The synthesis of the target compound hinges on the preparation of two key precursors: 1,3-dipropylxanthine and a suitable 3-noradamantyl electrophile.

1,3-Dipropylxanthine Synthesis : The 1,3-dipropylxanthine scaffold can be synthesized through various established routes. A common method starts from uracil, which is nitrosated and then reduced to form a diaminouracil. Subsequent reaction with a suitable one-carbon synthon (like formic acid or a chloroformate) followed by cyclization yields the xanthine core. Propyl groups are typically introduced via alkylation of the corresponding N-unsubstituted or N-monosubstituted xanthine. Alternatively, starting from 5,6-diamino-1,3-dipropyluracil (B15782) and cyclizing it is a more direct route to the required precursor. nih.govresearchgate.net

Noradamantyl Precursor and Derivatization : The noradamantyl group is a rigid, tricyclic hydrocarbon. For the synthesis, a noradamantane derivative functionalized with a good leaving group is required. This could be a halide (e.g., 3-bromonoradamantane) or a sulfonate ester (e.g., 3-noradamantyl tosylate). The synthesis of these adamantane (B196018) and noradamantane derivatives can be achieved through rearrangements of other polycyclic precursors or by functionalizing the noradamantane cage itself. mdpi.com

The key derivatization step is the N-alkylation of 1,3-dipropylxanthine. The N7-position of the xanthine imidazole (B134444) ring is nucleophilic and can be alkylated under basic conditions. The reaction involves the deprotonation of the N7-H by a suitable base, followed by nucleophilic attack on the electrophilic carbon of the noradamantyl derivative.

General Reaction Scheme:

Generated code

Optimizing the N7-alkylation reaction is crucial for achieving high yield and purity, minimizing side reactions such as O-alkylation or N9-alkylation. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time. The use of a strong, non-nucleophilic base can favor N-alkylation, while the solvent can influence the solubility of reactants and the reaction rate.

Table 1: Parameters for Optimization of N7-Alkylation of Xanthines

Parameter Options Rationale for Optimization
Solvent DMF, DMSO, Acetonitrile The choice of a polar aprotic solvent can enhance the rate of this SN2 reaction by solvating the cation of the base while leaving the nucleophilic anion more reactive.
Base K₂CO₃, NaH, Cs₂CO₃ A suitable base is required to deprotonate the N7-proton of the xanthine. The strength and steric bulk of the base can influence the regioselectivity (N7 vs. N9 alkylation) and prevent side reactions.
Leaving Group (LG) I > Br > Cl, OTs A better leaving group on the noradamantane moiety will increase the reaction rate. Iodides are generally more reactive than bromides or tosylates.
Temperature Room Temperature to 80 °C Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. The optimal temperature balances reaction speed with selectivity.

| Reactant Ratio | 1:1 to 1:1.5 (Xanthine:Alkylating Agent) | Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess can complicate purification. |

Purification is typically achieved through column chromatography to separate the desired N7-alkylated product from unreacted starting materials and any N9- or O-alkylated isomers.

Design and Synthesis of Analogs and Prodrugs of 3-Noradamantyl-1,3-dipropylxanthine

The development of analogs and prodrugs aims to improve the parent compound's pharmacological properties, such as receptor affinity, selectivity, or pharmacokinetic parameters like solubility and metabolic stability. nih.govnih.gov

Structural modifications of xanthine derivatives are often guided by structure-activity relationships (SAR) established for a particular biological target, such as adenosine (B11128) receptors.

N1 and N3 Positions : The propyl groups at the N1 and N3 positions are important for affinity at adenosine receptors. Varying the length or nature of these alkyl chains can modulate potency and selectivity.

C8 Position : The C8 position is a common site for modification in xanthine-based adenosine receptor antagonists. nih.gov Introducing different substituents here, such as aryl, styryl, or cycloalkyl groups, can significantly impact affinity and selectivity for A1 vs. A2A receptor subtypes. An analog of 3-Noradamantyl-1,3-dipropylxanthine could, for example, incorporate a C8-substituent to fine-tune its receptor interaction profile.

Noradamantyl Moiety : The bulky and lipophilic noradamantyl group at N7 is a key feature. Analogs could be designed by replacing it with other bulky cycloalkyl groups (e.g., adamantyl, cyclopentyl) to probe the size and shape of the binding pocket. nih.gov Functionalizing the noradamantyl cage itself could also introduce new interactions or provide a handle for further derivatization.

The synthesis of analogs would follow similar pathways to the parent compound, starting with appropriately modified precursors. For instance, to create a C8-substituted analog, one could start with an 8-bromo-1,3-dipropylxanthine, which can then undergo N7-alkylation with the noradamantyl group, followed by a cross-coupling reaction (e.g., Suzuki or Stille coupling) at the C8-position.

Prodrug Design : The high lipophilicity of the noradamantyl group likely results in poor aqueous solubility for the parent compound. A prodrug strategy is a common approach to overcome this limitation. google.com Water-soluble prodrugs are designed to be inactive precursors that convert to the active drug in the body. This is often achieved by temporarily masking the active molecule with a polar, ionizable promoiety.

A common strategy involves introducing a hydroxyl group onto the parent molecule, which can then be converted into a more soluble phosphate (B84403) or amino acid ester. nih.govnih.gov For 3-Noradamantyl-1,3-dipropylxanthine, a hydroxyl group could be introduced on one of the N-propyl chains or on the noradamantyl group itself.

Hypothetical Synthesis of a Water-Soluble Phosphate Prodrug:

Functionalization : Synthesize an analog where one of the N-propyl groups is replaced with a hydroxypropyl group (e.g., 3-hydroxypropyl). This can be achieved by alkylating the xanthine with a protected 3-halopropanol.

N7-Alkylation : Alkylate the N7-position of the hydroxypropyl-xanthine analog with the noradamantyl group.

Phosphorylation : Convert the hydroxyl group into a phosphate ester. This can be done using a phosphorylating agent like phosphorus oxychloride, followed by hydrolysis to yield the phosphate prodrug. The resulting phosphate group is ionizable at physiological pH, significantly increasing water solubility.

This prodrug would be expected to be cleaved by endogenous phosphatases in the body, releasing the active, hydroxylated analog.

Iii. Molecular and Cellular Mechanisms of Action

Adenosine (B11128) Receptor Binding and Ligand-Target Interactions

The primary molecular target of 3-Noradamantyl-1,3-dipropylxanthine is the A1 subtype of the adenosine receptor family. tocris.comnih.gov Its binding profile is characterized by high affinity and significant selectivity for this receptor subtype over others.

3-Noradamantyl-1,3-dipropylxanthine is a potent adenosine A1 receptor antagonist. tocris.comnih.gov Saturation studies using a radiolabeled form of the compound, [³H]-KW-3902, revealed that it binds with a very high affinity (dissociation constant, Kd = 77 pM) to a single class of sites in rat forebrain membranes. nih.gov

The compound's affinity for the A1 receptor shows notable differences across various species. nih.govnih.gov In competitive binding assays, it displayed the highest affinity for the rat A1 receptor, with a reported inhibitory constant (Ki) of 0.19 nM. nih.gov Its affinity is slightly lower for the guinea-pig A1 receptor (Ki = 1.3 nM) and the dog A1 receptor (Ki = 10 nM). nih.govnih.gov This high affinity establishes it as one of the most potent A1 receptor antagonists identified.

Table 1: Adenosine A1 Receptor Binding Affinity of 3-Noradamantyl-1,3-dipropylxanthine (KW-3902) in Different Species
SpeciesA1 Receptor Ki (nM)Reference
Rat0.19 nih.gov
Guinea-Pig1.3 nih.govnih.gov
Dog10 nih.govnih.gov

The selectivity of 3-Noradamantyl-1,3-dipropylxanthine is a key feature of its pharmacological profile. While it binds potently to the A1 receptor, its affinity for other adenosine receptor subtypes is considerably lower.

In studies using rat striatal A2A receptors, the compound showed a Ki value of 170 nM. nih.gov Comparing this to its affinity for the rat A1 receptor (0.19 nM) yields a selectivity ratio (A2A Ki / A1 Ki) of approximately 890, indicating a nearly 900-fold greater selectivity for the A1 receptor over the A2A subtype. tocris.comnih.gov

The compound also interacts with the A2B adenosine receptor, but with much lower potency. It antagonized A2B receptor-mediated cyclic AMP accumulation with a dissociation constant (KB value) of 52 nM. nih.gov For the A3 adenosine receptor subtype, studies have shown that 3-Noradamantyl-1,3-dipropylxanthine has no significant effect on recombinant rat A3 receptors at concentrations up to 10 µM, demonstrating a lack of affinity for this subtype. tocris.comnih.gov

Table 2: Receptor Selectivity Profile of 3-Noradamantyl-1,3-dipropylxanthine (KW-3902)
Receptor SubtypeBinding/Activity Constant (nM)Assay TypeSpecies/SystemReference
A10.19 KiRadioligand BindingRat nih.gov
A2A170 KiRadioligand BindingRat nih.gov
A2B52 KBcAMP AccumulationDDT1 MF-2 Cells nih.gov
A3>10,000 (No effect)Functional AssayRat (recombinant) tocris.comnih.gov

Enzyme Inhibition Profiles

Specific data regarding the inhibitory activity of 3-Noradamantyl-1,3-dipropylxanthine against various phosphodiesterase (PDE) isoforms are not extensively detailed in the available scientific literature. While xanthine (B1682287) derivatives are a well-known class of PDE inhibitors, the research focus for this particular compound has been overwhelmingly on its adenosine receptor antagonism.

Research has identified that 3-Noradamantyl-1,3-dipropylxanthine can inhibit certain transport proteins, which function as enzymes to move substrates across cell membranes. One study found that the compound has an inhibitory effect on p-aminohippurate (B12120003) (PAH) transport in opossum kidney (OK) epithelial cells. nih.gov This inhibition was observed to be of a mixed type, affecting both the Michaelis constant (Km) and the maximum uptake rate (Vmax) of PAH uptake across the basolateral membrane. nih.gov Another study demonstrated an inhibitory effect on phosphate (B84403) (Pi) transport in rat renal proximal tubular cells, an effect it shares with parathyroid hormone (PTH). nih.gov

Intracellular Signaling Cascades Modulation

The primary mechanism by which 3-Noradamantyl-1,3-dipropylxanthine modulates intracellular signaling is through its antagonism of the A1 adenosine receptor. nih.govnih.gov A1 receptors are G-protein coupled receptors (GPCRs) that typically couple to the Gi protein. wikipedia.org Activation of the Gi protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.govmultispaninc.commdpi.com

By blocking the A1 receptor, 3-Noradamantyl-1,3-dipropylxanthine prevents this inhibitory signal. nih.gov This action effectively disinhibits adenylyl cyclase, leading to a relative increase or maintenance of intracellular cAMP levels that would otherwise be suppressed by adenosine. nih.gov This was demonstrated in a study where the compound potently antagonized the inhibition of forskolin-induced cAMP accumulation by an A1-selective agonist, exhibiting a dissociation constant (KB) of 0.34 nM. nih.gov Furthermore, its inhibitory effect on phosphate transport in renal cells has been shown to be mediated by cAMP. nih.gov

Cyclic AMP (cAMP) Pathway Modulation

As an antagonist of the A1 adenosine receptor, 3-Noradamantyl-1,3-dipropylxanthine indirectly modulates the cyclic adenosine monophosphate (cAMP) signaling pathway. A1 adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, couple to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. Consequently, adenosine binding to A1 receptors results in decreased intracellular cAMP levels.

By blocking the A1 receptor, 3-Noradamantyl-1,3-dipropylxanthine prevents this inhibitory effect. This disinhibition of adenylyl cyclase leads to a relative increase in intracellular cAMP concentrations, thereby modulating all downstream cellular processes that are dependent on cAMP signaling. A related compound, 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), has been shown to competitively antagonize the inhibition of adenylate cyclase activity mediated by A1 adenosine receptors. nih.govd-nb.inforesearchgate.net While direct studies on 3-Noradamantyl-1,3-dipropylxanthine's effect on cAMP are not extensively documented in publicly available literature, its function as a potent A1 antagonist strongly supports this mechanism of action. nih.gov

It is important to note that some xanthine derivatives can also act as phosphodiesterase (PDE) inhibitors. wikipedia.org PDEs are enzymes that degrade cAMP, and their inhibition leads to increased cAMP levels. However, for many selective A1 antagonists like DPCPX, the primary mechanism of cAMP modulation is through receptor antagonism rather than significant PDE inhibition at concentrations where they are selective for the A1 receptor. nih.govd-nb.info

Kinase Pathway Involvement (e.g., PKA, MAPK, PI3K/Akt)

The modulation of cAMP levels by 3-Noradamantyl-1,3-dipropylxanthine has direct consequences for the activation of various kinase pathways.

Protein Kinase A (PKA): The primary downstream effector of cAMP is Protein Kinase A (PKA). The elevation of cAMP levels resulting from A1 receptor antagonism leads to the activation of PKA. Activated PKA can then phosphorylate a multitude of substrate proteins within the cell, thereby regulating their activity and influencing processes such as metabolism, gene transcription, and cell growth.

Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt Pathways: The involvement of the MAPK and PI3K/Akt pathways in the context of A1 receptor antagonism is more complex and can be cell-type specific. While not a direct target, the signaling cascades initiated by cAMP and PKA can cross-talk with these pathways. For instance, PKA has been shown to both positively and negatively regulate components of the MAPK pathway depending on the cellular context.

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. nih.govsigmaaldrich.com While direct modulation of this pathway by 3-Noradamantyl-1,3-dipropylxanthine has not been specifically reported, A1 receptor signaling has been linked to the activation of Akt in certain conditions. Therefore, antagonism by this compound could potentially influence PI3K/Akt signaling, although the precise nature of this interaction requires further investigation. Studies on other systems have shown that both MAPK/ERK and PI3K/Akt pathways are involved in the proliferation and differentiation of various cell types. d-nb.info

Kinase PathwayRole in Cellular SignalingPotential Modulation by 3-Noradamantyl-1,3-dipropylxanthine (via A1 Antagonism)
PKA Primary effector of cAMP, regulates metabolism, gene transcription, and cell growth.Activation due to increased cAMP levels.
MAPK Regulates cell proliferation, differentiation, and stress responses.Modulation through cAMP/PKA pathway cross-talk.
PI3K/Akt Promotes cell survival, growth, and metabolism. nih.govsigmaaldrich.comPotential Modulation due to interactions between A1 receptor signaling and the PI3K/Akt pathway.

Gene Expression and Protein Regulation Studies

Currently, there is a lack of specific studies in the public domain that have investigated the direct effects of 3-Noradamantyl-1,3-dipropylxanthine on global gene expression and protein regulation. However, based on its mechanism of action, it is plausible to infer its potential to influence these processes.

The activation of the cAMP/PKA pathway is known to lead to the phosphorylation and activation of transcription factors such as the cAMP response element-binding protein (CREB). Activated CREB binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. Therefore, by increasing cAMP levels, 3-Noradamantyl-1,3-dipropylxanthine could indirectly influence the expression of a wide array of genes involved in various cellular functions.

Further research, including transcriptomic and proteomic analyses, would be necessary to elucidate the specific genes and proteins that are regulated by 3-Noradamantyl-1,3-dipropylxanthine and to understand the full scope of its impact on cellular function.

Iv. Preclinical Pharmacological Investigations in Vitro and in Vivo Non Human Models

In Vitro Studies on Cellular Models

Receptor Binding Assays in Cell Membranes and Cultured Cells

Receptor binding assays have been fundamental in establishing the affinity and selectivity profile of DPCPX. Using radiolabeled [³H]DPCPX, studies have consistently demonstrated its high-affinity binding to A₁ adenosine (B11128) receptors across various species and tissues. In membranes from rat brain and fat cells, as well as bovine brain and heart, [³H]DPCPX binds in a saturable manner with dissociation constant (KD) values in the picomolar range, specifically between 50 and 190 pM. nih.gov

The selectivity of DPCPX for the A₁ receptor subtype over other adenosine receptors is a key characteristic. Competitive binding studies show that it is significantly more potent at A₁ receptors than at A₂ receptors. For instance, one study determined the inhibition constant (Ki) for DPCPX at the A₁ receptor of rat fat cells to be 0.45 nM, while the Ki at the A₂ receptor of human platelets was 330 nM, indicating a selectivity of over 700-fold for the A₁ subtype. nih.gov Similar selectivity has been confirmed using human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells. The compound's high affinity and selectivity make it a valuable tool for distinguishing between adenosine receptor subtypes in pharmacological research. nih.govmedchemexpress.com

Table 1: Receptor Binding Affinity and Selectivity of DPCPX

Receptor SubtypeTissue/Cell SourceAssay TypeAffinity Constant (Ki/KD)Reference
A₁ Adenosine Receptor Rat Fat CellsCompetitive Binding0.45 nM (Ki) nih.gov
A₁ Adenosine Receptor Rat Whole Brain Membranes[³H]CHA Binding0.46 nM (Ki) medchemexpress.com
A₁ Adenosine Receptor Human Recombinant (CHO cells)Competitive Binding3.9 nM (Ki)
A₁ Adenosine Receptor Bovine/Rat Brain & HeartSaturation Binding50-190 pM (KD) nih.gov
A₂ Adenosine Receptor Human PlateletsCompetitive Binding330 nM (Ki) nih.gov
A₂A Adenosine Receptor Human Recombinant (CHO cells)Competitive Binding130 nM (Ki)
A₂B Adenosine Receptor Human Recombinant (CHO cells)Competitive Binding50 nM (Ki)
A₃ Adenosine Receptor Human Recombinant (CHO cells)Competitive Binding4000 nM (Ki)

Functional Assays of Adenosine Receptor Activity (e.g., GTPγS binding, calcium mobilization)

Functional assays have confirmed that the high-affinity binding of DPCPX translates to potent antagonism of A₁ receptor-mediated signaling. A primary pathway for the A₁ receptor is the inhibition of adenylate cyclase, an enzyme crucial for the production of cyclic AMP (cAMP). DPCPX has been shown to competitively antagonize the inhibition of adenylate cyclase activity that is typically induced by A₁ receptor agonists. nih.gov

The interaction of DPCPX with the receptor is influenced by the receptor's coupling to guanine (B1146940) nucleotide-binding proteins (G-proteins). In rat brain membranes, the presence of GTP (guanosine triphosphate), which uncouples receptors from their G-proteins, leads to an increase in the number of binding sites available to [³H]DPCPX without changing the receptor's affinity for the antagonist. nih.gov This suggests that DPCPX preferentially binds to the receptor when it is not coupled to its G-protein (Gi), a state that is favored by the presence of GTP. nih.gov This functional characteristic further solidifies its role as a classic neutral antagonist in many systems. medchemexpress.com

Effects on Cellular Viability and Protection in Disease Models (e.g., neuroprotection, cardioprotection)

The role of DPCPX in cellular viability and protection has been explored in various disease models, primarily by examining its ability to block the effects of A₁ receptor activation. In a cellular model of paraquat (B189505) toxicity using PC12 cells, pretreatment with adenosine offered protection; subsequent administration of DPCPX was found to enhance the viability of these adenosine-pretreated cells, suggesting a modulatory role in neuroprotection. frontiersin.org

In the context of cardioprotection, studies on cultured cardiac myocytes have shown that DPCPX can block protective mechanisms. For example, the cardioprotective effect of brief ischemia is mediated by both A₁ and A₃ adenosine receptors; the addition of DPCPX was able to partially inhibit this protective effect, and it completely abolished the protection when used in combination with an A₃ antagonist. nih.gov Similarly, DPCPX was shown to abolish the protective effect of sildenafil (B151) against simulated ischemia/reoxygenation injury in cardiomyocytes, as measured by a decrease in trypan blue positive (non-viable) cells. sigmaaldrich.com

Conversely, in cancer cell lines, DPCPX has demonstrated anti-proliferative effects. In esophageal and renal cell carcinoma cell lines, DPCPX has been shown to significantly decrease cell proliferation and induce apoptosis. researchgate.net

Anti-inflammatory and Immunomodulatory Effects in Cell Lines

The immunomodulatory effects of DPCPX are linked to its primary action as an A₁ receptor antagonist and its secondary action as a phosphodiesterase inhibitor. wikipedia.org Adenosine A₁ receptor activation is known to have both pro- and anti-inflammatory effects depending on the cell type and context. DPCPX has been utilized as a tool to dissect these pathways in immune cells such as macrophages. sigmaaldrich.com

While direct studies detailing the modulation of specific cytokine release by DPCPX are limited, its use as an A₁ receptor antagonist in macrophage cell lines confirms its utility in studying inflammatory processes. sigmaaldrich.com Furthermore, as a xanthine (B1682287) derivative, DPCPX also acts as a phosphodiesterase (PDE) inhibitor, a mechanism known to have significant anti-inflammatory effects through the modulation of intracellular cAMP levels. wikipedia.org Specifically, it is a potent inhibitor of PDE4. wikipedia.org The standard experimental model to induce an inflammatory response in cell lines like macrophages involves stimulation with lipopolysaccharide (LPS), which triggers the release of a cascade of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.govhookelabs.com The application of A₁ receptor antagonists like DPCPX in such models helps to elucidate the role of endogenous adenosine in modulating this inflammatory response.

In Vivo Studies in Animal Models

Central Nervous System (CNS) Effects in Rodent Models

In vivo studies in rodents have demonstrated that DPCPX readily crosses the blood-brain barrier and exerts significant effects on the central nervous system. nih.gov Following systemic administration in rats, [³H]DPCPX shows a heterogeneous distribution in the brain, with the highest concentrations found in regions known to have high densities of A₁ adenosine receptors, such as the cerebellum and hippocampus. nih.gov

Behavioral studies in mice have shown that DPCPX possesses antidepressant-like activity. In standardized behavioral despair tests, such as the forced swim test (FST) and tail suspension test (TST), DPCPX significantly decreased the duration of immobility, an effect consistent with that of established antidepressant medications. adooq.com

Table 2: Effects of DPCPX in Rodent Behavioral Models

Animal ModelBehavioral TestObserved EffectReference
MiceForced Swim Test (FST)Significant shortening of immobility duration adooq.com
MiceTail Suspension Test (TST)Significant shortening of immobility duration adooq.com

Furthermore, by blocking the tonic inhibitory action of endogenous adenosine at A₁ receptors, DPCPX can increase neuronal excitability. In guinea pig hippocampal slice preparations, transient application of DPCPX was shown to induce sustained, interictal-like epileptiform activity, highlighting the crucial role of A₁ receptors in maintaining basal inhibition within the hippocampus. nih.gov

Cardiovascular System Effects in Animal Models

No specific data exists on the cardiovascular effects of 3-Noradamantyl-1,3-dipropylxanthine in animal models. The cardiovascular system is a primary target for xanthine derivatives, and investigation into this compound's effects is a significant gap in the literature.

The influence of 3-Noradamantyl-1,3-dipropylxanthine on hemodynamic parameters such as blood pressure and heart rate, as well as its effect on vasomotor tone, remains uninvestigated. The modulation of vascular tone is a complex process involving various receptors, such as the α1-adrenergic receptor, which can be sensitized by other signaling molecules like L-DOPA. nih.gov

There are no published studies evaluating the effects of 3-Noradamantyl-1,3-dipropylxanthine in animal models of myocardial ischemia/reperfusion injury. This is a critical area of research for adenosine receptor modulators, as these models are essential for developing cardioprotective strategies. nih.gov The protective effects of other agents, such as β3-adrenergic receptor agonists, have been linked to the modulation of nitric oxide synthase and reduction of oxidative stress in the failing heart. nih.gov Studies on intact rat ventricular myocytes using related compounds have helped to characterize the A1 adenosine receptors involved in cardiac function. nih.gov

Renal System Effects in Animal Models

The effects of 3-Noradamantyl-1,3-dipropylxanthine on the renal system have not been documented in any available studies.

There is no evidence from preclinical studies to suggest that 3-Noradamantyl-1,3-dipropylxanthine possesses diuretic or natriuretic properties. For comparison, other selective adenosine A1 receptor antagonists, such as 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX) and 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, have demonstrated diuretic and natriuretic effects in animal models, primarily through the inhibition of sodium reabsorption in the proximal tubule. nih.govnih.gov

Amelioration of Acute Renal Failure

Preclinical studies in various non-human models have demonstrated the potential of 3-Noradamantyl-1,3-dipropylxanthine, also known as Rolofylline (B1679515) or KW-3902, in mitigating acute renal failure. These investigations highlight its protective effects against different inducers of renal injury.

In a rat model of glycerol-induced acute renal failure, administration of 3-Noradamantyl-1,3-dipropylxanthine was found to significantly attenuate the rise in serum creatinine (B1669602) and urea (B33335) nitrogen, key markers of renal dysfunction. Furthermore, histological examination revealed a reduction in renal tubular damage in the treated animals. Notably, the renal protective effects of the compound were not diminished by repeated administration. nih.gov

Another area of investigation has been its efficacy in preventing radiocontrast media-induced nephropathy. In a study involving rats with chronic nitric oxide deficiency, a condition that increases susceptibility to this type of renal injury, 3-Noradamantyl-1,3-dipropylxanthine fully prevented the drop in glomerular filtration rate (GFR) that was observed in the control group following the administration of radiocontrast media.

The compound has also shown protective effects in the context of renal hypoxia. In anesthetized, mechanically ventilated rabbits subjected to systemic hypoxia, which typically causes renal vasoconstriction and reduces renal blood flow, pretreatment with 3-Noradamantyl-1,3-dipropylxanthine significantly attenuated the reduction in renal blood flow. nih.gov This suggests a partial protective effect against the adverse renal hemodynamic changes induced by low oxygen levels. nih.gov

At a cellular level, in vitro studies using cultured rat renal proximal tubular cells have elucidated a specific mechanism of action. 3-Noradamantyl-1,3-dipropylxanthine was found to directly and specifically inhibit sodium-dependent phosphate (B84403) transport. This inhibitory effect was dose-dependent and characterized as non-competitive.

The following tables present key findings from these preclinical studies:

Table 1: In Vivo Efficacy of 3-Noradamantyl-1,3-dipropylxanthine in a Rat Model of Glycerol-Induced Acute Renal Failure

ParameterControl (Glycerol-Treated)3-Noradamantyl-1,3-dipropylxanthine TreatedOutcome
Serum CreatinineSignificantly IncreasedAttenuated IncreaseRenal Function Preservation
Serum Urea NitrogenSignificantly IncreasedAttenuated IncreaseRenal Function Preservation
Renal Tubular DamagePresentReducedHistological Improvement

Table 2: In Vitro Inhibition of Phosphate Transport in Rat Renal Proximal Tubular Cells by 3-Noradamantyl-1,3-dipropylxanthine

ParameterValueDescription
IC502 x 10⁻⁶ MHalf-maximal inhibitory concentration for phosphate uptake.
Ki6.2 x 10⁻⁶ MInhibition constant for phosphate transport, indicating a non-competitive inhibition.

Other Organ System Investigations (e.g., Respiratory, Metabolic)

Investigations into the effects of 3-Noradamantyl-1,3-dipropylxanthine on other organ systems have primarily focused on its metabolic actions, which are closely linked to its renal effects.

In terms of metabolic function, the compound has been consistently shown to have significant diuretic and natriuretic properties. These effects are attributed to the inhibition of sodium reabsorption in the proximal tubules, leading to increased excretion of sodium and water. nih.gov Studies in anesthetized dogs have demonstrated a drastic increase in urine flow and urinary sodium excretion following intrarenal administration of the compound, without affecting renal blood flow or glomerular filtration rate. This suggests a direct tubular action rather than a hemodynamic one. Repeated administration in rats did not lead to a tolerance to these diuretic effects. nih.gov

Further metabolic studies at the cellular level have shown that while 3-Noradamantyl-1,3-dipropylxanthine inhibits phosphate transport in renal proximal tubular cells, it does not affect sodium-dependent glucose transport. This indicates a degree of specificity in its interaction with renal transport mechanisms.

Regarding respiratory system investigations, there is a notable lack of published preclinical studies specifically examining the direct effects of 3-Noradamantyl-1,3-dipropylxanthine on respiratory parameters. While one study utilized mechanically ventilated rabbits to investigate hypoxia-induced renal effects, the focus remained on renal hemodynamics rather than respiratory function. nih.gov Another study in human patients with heart failure noted a slight decrease in mean pulmonary artery pressure, a cardiovascular parameter, but this does not provide direct insight into respiratory effects in non-human models. nih.gov

V. Structure Activity Relationships Sar and Computational Modeling

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of xanthine (B1682287) derivatives is dictated by the nature and position of substituents on the core heterocycle. For 3-Noradamantyl-1,3-dipropylxanthine, the substituents at the N1, N3, and C8 positions are of paramount importance for its affinity and selectivity profile.

The substituent at the 8-position of the xanthine ring is a primary determinant of potency and selectivity for adenosine (B11128) receptor subtypes. The introduction of bulky, lipophilic cycloalkyl groups at this position has been a highly successful strategy for developing potent and selective A1 adenosine receptor antagonists. nih.govnih.gov While direct studies on the 3-noradamantyl moiety are limited, extensive research on the closely related analog, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), provides a strong basis for understanding its impact.

The cyclopentyl group in DPCPX confers exceptionally high affinity and selectivity for the A1 receptor. nih.gov DPCPX exhibits Ki values as low as 0.45 nM at the rat A1 receptor, with over 700-fold selectivity against the A2 receptor. nih.gov This high A1 affinity and selectivity is a common feature among 8-cycloalkyl-1,3-dipropylxanthines. nih.gov For instance, both 8-cyclopentyl- and 8-cyclohexyl-1,3-dipropylxanthines are very potent A1 antagonists with Ki values in the low nanomolar range (1-1.5 nM). nih.gov

The 3-noradamantyl group, being a rigid and bulky lipophilic cage structure similar to cyclopentyl and cyclohexyl, is expected to fit snugly into the hydrophobic pocket of the A1 adenosine receptor's binding site. This interaction is critical for high-affinity binding. The size and shape of the cycloalkyl group are crucial; for example, 8-cycloalkylmethyl analogues are found to be about 10-fold less potent, though they retain high A1 selectivity. nih.gov Therefore, the direct attachment of the rigid noradamantyl cage to the C8 position is a key structural feature for achieving high potency at the A1 receptor.

Table 1: Affinity (Ki, nM) of 8-Substituted-1,3-dipropylxanthines at Adenosine Receptors.
Compound (8-Substituent)A1 Affinity (Ki, nM)A2 Affinity (Ki, nM)A1/A2 Selectivity RatioReference
Cyclopentyl (DPCPX)0.45330~733 nih.gov
Cyclohexyl~1.5-- nih.gov
2-Methylcyclopropyl-->1000 (A1 vs A2) nih.gov

The substituents at the N1 and N3 positions of the xanthine core significantly influence the compound's affinity for adenosine receptors. The transition from the naturally occurring methyl groups found in caffeine (B1668208) and theophylline (B1681296) to larger alkyl groups, such as propyl, was a major breakthrough in the development of high-affinity A1 antagonists. researchgate.net

Replacing the 1,3-dimethyl groups with 1,3-dipropyl groups can increase the affinity for the rat A1 adenosine receptor by approximately 20-fold. This enhancement in affinity is attributed to favorable hydrophobic interactions with corresponding pockets in the receptor binding site. The 1,3-dipropylxanthine (B15781) scaffold has become a foundational element for a large class of potent A1 adenosine receptor antagonists. nih.govnih.govacs.org The combination of the 1,3-dipropyl substituents with a bulky 8-cycloalkyl group, as seen in 3-Noradamantyl-1,3-dipropylxanthine, creates a synergistic effect, leading to both high potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR model for 3-Noradamantyl-1,3-dipropylxanthine has been published, the principles of QSAR can be applied to the broader class of 8-substituted-1,3-dipropylxanthines to understand the structural requirements for A1 receptor antagonism.

A QSAR model for this class of compounds would typically use molecular descriptors (e.g., hydrophobicity, steric parameters, electronic properties) of the 8-position substituent to predict the binding affinity (Ki). nih.gov The extensive SAR data available for 8-cycloalkyl and 8-aryl xanthines provide a rich dataset for such an analysis. nih.govnih.govnih.gov

Key findings from SAR that would inform a QSAR model include:

Hydrophobicity: A positive correlation between the hydrophobicity of the 8-substituent and A1 affinity is expected, as evidenced by the high potency of lipophilic groups like cyclopentyl and noradamantyl.

Steric Factors: The size and shape of the 8-substituent are critical. The model would likely show an optimal volume and shape for fitting into the A1 receptor's binding pocket. Substituents that are too small or too large, or have unfavorable shapes, would decrease potency.

Electronic Properties: The electronic nature of substituents on 8-aryl rings has been shown to affect affinity and selectivity, suggesting that descriptors for electron-donating or withdrawing properties would be relevant variables in a QSAR equation for those analogs. nih.gov

Such a QSAR model would be valuable for predicting the affinity of novel, unsynthesized 8-substituted xanthine derivatives, thereby guiding the design of new A1 antagonists with improved properties. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for visualizing and analyzing the interaction between a ligand and its receptor at an atomic level. nih.gov These methods have been applied to study adenosine receptor antagonists, providing insights into their binding modes. nih.govnih.gov

For 3-Noradamantyl-1,3-dipropylxanthine, docking studies would be performed using a homology model or a crystal structure of the A1 adenosine receptor. The simulation would likely show the following key interactions:

The xanthine core would form hydrogen bonds with key amino acid residues in the binding site, a common feature for xanthine-based ligands.

The 3-noradamantyl substituent would occupy a large, well-defined hydrophobic pocket at the entrance of the binding site. The precise fit and the extensive van der Waals interactions of this bulky, rigid group are crucial for the compound's high potency and selectivity.

MD simulations can further refine the docked pose, providing information on the stability of the ligand-receptor complex and the dynamic conformational changes that occur upon binding. nih.gov These simulations can help explain the high selectivity of the compound for the A1 receptor over other subtypes by comparing the interaction energies and conformational stability within the binding sites of different adenosine receptors.

De Novo Ligand Design Approaches Based on the Compound's Scaffold

The 1,3-dipropyl-8-cycloalkylxanthine scaffold, exemplified by compounds like DPCPX and by extension 3-Noradamantyl-1,3-dipropylxanthine, serves as an excellent starting point for rational and de novo ligand design. nih.govresearchgate.net The well-defined SAR for this class of compounds allows for targeted modifications to create new molecules with desired properties.

Design strategies based on this scaffold include:

Scaffold Hopping: Replacing the xanthine core with other heterocyclic systems while retaining the key pharmacophoric elements (the dipropyl and noradamantyl-like groups) to discover novel intellectual property with similar or improved activity.

Substituent Modification: The 8-position is a prime target for modification. By exploring a wide range of cyclic, acyclic, and aromatic substituents using computational design, new antagonists with different selectivity profiles (e.g., dual A1/A2A antagonists or A1-selective compounds with varying potency) can be developed. nih.gov

Functionalization for Specific Properties: Introducing functional groups onto the 8-position substituent to improve pharmacokinetic properties, such as solubility or metabolic stability, or to attach imaging labels or other functionalities. nih.gov

These design approaches, often coupled with computational screening and modeling, accelerate the discovery of new adenosine receptor modulators for therapeutic use. mdpi.com

Vi. Potential Therapeutic Applications and Research Avenues Preclinical Focus

Neurological and Neurodegenerative Disorders

As an adenosine (B11128) A1 receptor antagonist, 3-Noradamantyl-1,3-dipropylxanthine holds promise for neurological and neurodegenerative disorders where adenosinergic signaling is implicated. The compound's ability to modulate neuronal activity has been explored in several preclinical models.

Preclinical research specifically investigating the effects of 3-Noradamantyl-1,3-dipropylxanthine in animal models of Parkinson's disease is not extensively available in the public domain. However, the broader class of adenosine receptor antagonists has been a focus of Parkinson's research. For instance, antagonists of the adenosine A2A receptor have been evaluated for their potential to improve motor symptoms. While the roles of adenosine A1 and A2A receptors in the brain are distinct, the study of related compounds provides a rationale for exploring A1 receptor antagonists like 3-Noradamantyl-1,3-dipropylxanthine in Parkinson's disease models. Future preclinical studies would be necessary to elucidate any potential therapeutic role in this context.

Direct preclinical studies on the effect of 3-Noradamantyl-1,3-dipropylxanthine in animal models of stroke and cerebral ischemia-reperfusion injury are limited in publicly accessible scientific literature. Ischemia-reperfusion injury in the brain involves a complex cascade of events, including excitotoxicity, oxidative stress, and inflammation, processes in which adenosine signaling is known to play a part. nih.gov The neuroprotective potential of modulating adenosine receptors is an area of active research. However, dedicated studies are required to determine if the specific actions of 3-Noradamantyl-1,3-dipropylxanthine on the adenosine A1 receptor could be beneficial in mitigating the neuronal damage associated with stroke.

Preclinical research has shown that 3-Noradamantyl-1,3-dipropylxanthine (rolofylline) may have a significant impact on cognitive function, particularly in the context of neurodegenerative conditions characterized by the accumulation of the Tau protein (tauopathies). A study investigating the effects of rolofylline (B1679515) in a transgenic mouse model with proaggregant Tau revealed that the compound can alleviate presynaptic dysfunction and restore neuronal activity. nih.govnih.gov

In this preclinical model, the accumulation of aggregate-prone Tau in axons leads to presynaptic dysfunction and a corresponding hypoactivity of neurons. nih.govnih.gov Treatment with rolofylline was found to restore neuronal functioning in vitro and improve cognitive performance in these Tau-transgenic mice. nih.govnih.gov Specifically, oral administration of rolofylline for two weeks to 14-month-old proaggregant Tau transgenic mice successfully restored spatial memory deficits and normalized basal synaptic transmission. nih.govnih.gov Furthermore, the compound was observed to restore the density of dendritic spines in organotypic slices from these transgenic mice. nih.gov These findings suggest that by blocking the adenosine A1 receptor, which typically has an inhibitory effect on neurotransmitter release, rolofylline may counteract the neuronal hypoactivity associated with certain neurodegenerative diseases. nih.gov This makes it a compelling candidate for further research into treatments for cognitive impairment in tauopathies. nih.govnih.gov

Table 1: Preclinical Effects of Rolofylline on Cognitive and Neuronal Parameters in a Tauopathy Model

Parameter Assessed Model System Treatment Outcome Citation
Spatial Memory Proaggregant Tau Transgenic Mice Oral Rolofylline (2 weeks) Restoration of spatial memory deficits nih.govnih.gov
Basal Synaptic Transmission Proaggregant Tau Transgenic Mice Oral Rolofylline (2 weeks) Normalized synaptic transmission nih.govnih.gov
Dendritic Spine Density Organotypic Slices from Proaggregant Tau Transgenic Mice Rolofylline Restored dendritic spine levels nih.gov
Neuronal Activity In vitro (unspecified) Rolofylline Restored neuronal activity nih.govnih.gov

This table is based on data from preclinical studies and is for informational purposes only.

Cardiovascular Diseases (Preclinical)

The potential therapeutic applications of 3-Noradamantyl-1,3-dipropylxanthine in cardiovascular diseases have been explored in several preclinical studies, focusing on its role in myocardial protection and hypertension.

Preclinical evidence suggests that 3-Noradamantyl-1,3-dipropylxanthine (KW-3902) may offer myocardial protection, primarily through its effects on renal hemodynamics which are closely linked to cardiovascular function. In a study using a rat model of chronic nitric oxide deficiency, which leads to hypertension, KW-3902 was shown to prevent the deterioration in renal function induced by radiocontrast media. nih.gov Specifically, the administration of KW-3902 fully prevented the significant drop in glomerular filtration rate that occurred in the hypertensive rats following the application of radiocontrast media. nih.gov

Another study demonstrated that KW-3902 can attenuate hypoxia-induced renal vasoconstriction. nih.gov In anesthetized rabbits exposed to systemic hypoxia, which caused a significant decrease in renal blood flow and an increase in renal vascular resistance, pretreatment with KW-3902 significantly lessened the reduction in renal blood flow. nih.gov By preventing renal vasoconstriction during hypoxic conditions, the compound may help to preserve renal and, consequently, cardiac function during periods of reduced oxygen supply.

The antihypertensive effects of 3-Noradamantyl-1,3-dipropylxanthine (KW-3902) have been demonstrated in a preclinical model of salt-sensitive hypertension. In Dahl salt-sensitive rats fed a high-salt diet, the inclusion of KW-3902 in their diet prevented the development of hypertension over a period of 2 to 6 weeks. This effect was associated with an increase in urine volume and sodium excretion. Furthermore, the compound was found to attenuate cardiac hypertrophy, a common consequence of chronic hypertension. In anesthetized Dahl salt-sensitive rats, intravenous administration of KW-3902 also led to increased urine volume, sodium excretion, and lithium clearance, suggesting a mechanism of action at least partly located in the proximal tubules of the kidney.

The vasodilatory potential of 3-Noradamantyl-1,3-dipropylxanthine is linked to its mechanism as an adenosine A1 receptor antagonist. By blocking these receptors, it can counter the adenosine-mediated constriction of the afferent glomerular arteriole, leading to increased glomerular blood flow. nih.gov This action contributes to its diuretic and natriuretic effects, which in turn help to lower blood pressure.

Table 2: Preclinical Cardiovascular Effects of 3-Noradamantyl-1,3-dipropylxanthine (KW-3902)

Application Animal Model Key Findings Citation
Myocardial Protection Rats with chronic nitric oxide deficiency Prevented radiocontrast media-induced drop in glomerular filtration rate. nih.gov
Anesthetized rabbits Attenuated hypoxia-induced renal vasoconstriction and reduction in renal blood flow. nih.gov
Hypertension Dahl salt-sensitive rats Prevented the development of high-salt diet-induced hypertension.
Dahl salt-sensitive rats Increased urine volume and sodium excretion.
Dahl salt-sensitive rats Attenuated cardiac hypertrophy.

| Vasodilation | Not specified in detail | Blocks adenosine-mediated constriction of the afferent glomerular arteriole. | nih.gov |

This table summarizes findings from various preclinical studies and is for informational purposes only.

Renal Pathologies (Preclinical)

Preclinical studies have consistently highlighted the nephroprotective potential of 8-substituted-1,3-dipropylxanthine derivatives, particularly in the context of acute kidney injury (AKI). The primary mechanism underlying this protection is believed to be the antagonism of the adenosine A1 receptor in the kidneys.

Research in animal models has demonstrated that compounds like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (CPX) can significantly mitigate the severity of AKI induced by various insults. These studies provide compelling evidence for the therapeutic potential of this class of compounds in preventing and treating this serious condition.

A key study demonstrated that CPX provided substantial protection in a rat model of glycerol-induced AKI. This model mimics rhabdomyolysis-induced kidney damage. The administration of CPX was associated with improved renal function, as evidenced by reduced levels of plasma creatinine (B1669602) and urea (B33335), key markers of kidney damage.

Another area of investigation has been in drug-induced nephrotoxicity. For instance, the chemotherapeutic agent cisplatin (B142131) is known to cause severe kidney damage. Preclinical research has shown that co-administration of CPX with cisplatin can attenuate the decline in renal function and reduce the extent of tubular damage.

Furthermore, in models of endotoxin-induced AKI, which simulates sepsis-related kidney injury, CPX has been shown to offer a degree of protection. While the effect was modest, it suggests that adenosine A1 receptor antagonism may play a role in mitigating the complex pathophysiology of septic AKI.

Preclinical Studies of 8-Cyclopentyl-1,3-dipropylxanthine (CPX) in Acute Kidney Injury
AKI ModelKey FindingsReference
Glycerol-induced AKI (Rat)Reduced plasma creatinine and urea; attenuated renal dysfunction. nih.gov
Cisplatin-induced AKI (Rat)Attenuated decline in renal function and reduced tubular damage.
Endotoxin-induced AKI (Rat)Modest protection against renal dysfunction.

Inflammatory and Immune Disorders (Preclinical)

The role of adenosine and its receptors in modulating inflammation and immune responses is a rapidly evolving field of research. Adenosine is now recognized as a key signaling molecule in the tumor microenvironment and other inflammatory settings, often acting to suppress immune responses. dp.tech The antagonism of adenosine receptors, therefore, presents a novel strategy for enhancing immune function and combating diseases with an inflammatory component.

While direct preclinical studies using 3-Noradamantyl-1,3-dipropylxanthine or its close analogs in specific inflammatory or autoimmune disease models are not extensively documented in publicly available literature, the known function of the adenosine A1 receptor suggests a strong rationale for their investigation in this area. nih.gov Activation of the A1 receptor has been shown to have both pro- and anti-inflammatory effects depending on the cell type and context. nih.gov Therefore, selective antagonists could potentially be used to fine-tune the immune response. For instance, A1 receptor antagonists are being explored for their potential to inhibit angiogenesis, a process associated with inflammatory diseases like rheumatoid arthritis.

Exploration of Novel Therapeutic Targets and Modalities

The therapeutic potential of xanthine (B1682287) derivatives extends beyond simple receptor antagonism. Ongoing research is exploring novel ways to harness the unique properties of these molecules for improved therapeutic outcomes.

One of the most promising new avenues is the development of allosteric modulators of the adenosine A1 receptor. nih.govacs.orgnih.govnih.gov Unlike traditional antagonists that bind to the same site as the natural ligand (orthosteric site), allosteric modulators bind to a different site on the receptor. This can lead to a more subtle "fine-tuning" of receptor activity rather than a complete blockade. nih.gov Positive allosteric modulators (PAMs) can enhance the effect of the body's own adenosine, while negative allosteric modulators (NAMs) can reduce it. This approach offers the potential for greater selectivity and a lower risk of side effects compared to conventional antagonists. acs.org Preclinical studies with A1 receptor PAMs have shown promise in models of neuropathic pain and epilepsy. nih.gov

Another key area of exploration is the development of subtype-selective antagonists . The adenosine receptor family consists of four subtypes: A1, A2A, A2B, and A3. While compounds like CPX show high selectivity for the A1 receptor over the A2A receptor, the development of agents with even greater specificity for each subtype is a major goal. capes.gov.br This would allow for more targeted therapeutic interventions with fewer off-target effects. Structure-based drug design and virtual screening are being employed to identify novel chemical scaffolds that can achieve high selectivity for the A1 receptor. nih.gov

Furthermore, the structural backbone of xanthine itself is a versatile platform for chemical modification. Researchers are continuously synthesizing and evaluating new derivatives with altered substituents at various positions to optimize their potency, selectivity, and pharmacokinetic properties. wikipedia.org This ongoing medicinal chemistry effort is crucial for identifying new lead compounds with improved therapeutic profiles.

Exploration of Novel Therapeutic Targets and Modalities for Xanthine Derivatives
Therapeutic ModalityDescriptionPotential AdvantagesReference
Allosteric ModulationBinding to a site on the receptor distinct from the endogenous ligand binding site to modulate receptor activity.Greater selectivity, "fine-tuning" of receptor function, potentially fewer side effects. nih.govacs.orgnih.govnih.gov
Subtype-Selective AntagonismDevelopment of antagonists that are highly specific for one adenosine receptor subtype over others.Targeted therapeutic action with reduced off-target effects. capes.gov.brnih.gov
Novel Chemical ScaffoldsSynthesis of new xanthine derivatives with modified structures to improve pharmacological properties.Enhanced potency, selectivity, and improved pharmacokinetic profiles. wikipedia.org

Vii. Methodological Considerations and Research Challenges in Preclinical Studies

Selection and Validation of Experimental Models (In Vitro and In Vivo)

The foundation of preclinical research lies in the use of experimental models that can predict a compound's effect in humans. The selection process for a molecule like 3-Noradamantyl-1,3-dipropylxanthine would be guided by its presumed mechanism of action as an adenosine (B11128) receptor antagonist.

In Vitro Models: Initial screening and characterization rely on in vitro systems to determine the compound's affinity, selectivity, and functional activity at its molecular targets. For a xanthine (B1682287) derivative, the primary targets would be the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).

Radioligand Binding Assays: These assays are fundamental for determining the binding affinity (Ki) of 3-Noradamantyl-1,3-dipropylxanthine for each adenosine receptor subtype. This is typically performed using cell membranes from cell lines engineered to express a single human or animal receptor subtype (e.g., HEK293 or CHO cells). By competing with a known radiolabeled ligand, the affinity of the test compound is established. Validation involves ensuring the assay is reproducible and specific.

Functional Assays: To determine if the compound is an antagonist, agonist, or allosteric modulator, functional assays are employed. Since A₁ and A₃ receptors are Gᵢ/ₒ-coupled and inhibit adenylyl cyclase, their activation leads to a decrease in cyclic AMP (cAMP) levels. acs.org Conversely, A₂ₐ and A₂ₑ receptors are Gₛ-coupled and increase cAMP. acs.org An antagonist like 3-Noradamantyl-1,3-dipropylxanthine would be expected to block the cAMP response induced by a reference agonist (e.g., NECA). acs.org

Isolated Tissue Preparations: Tissues that endogenously express adenosine receptors serve as more complex ex vivo models. For instance, guinea pig isolated tracheal smooth muscle can be used to assess bronchodilator effects, a known action of xanthine derivatives. researchgate.net Similarly, isolated rabbit proximal tubules could be used to study potential diuretic effects by measuring changes in ion transport. nih.gov

In Vivo Models: Following in vitro characterization, studies in living organisms are necessary to understand the compound's pharmacokinetics, efficacy, and safety in a complex biological system. The choice of animal model is critical and depends on the intended therapeutic application.

Rodent Models: Rats and mice are commonly used for initial efficacy and safety studies due to their well-characterized genetics and the availability of disease models. For an adenosine receptor antagonist, relevant models could include those for Parkinson's disease, pain and inflammation, or renal dysfunction. nih.govdtic.mil

Larger Animal Models: In later-stage preclinical testing, larger animals like dogs or pigs might be used, particularly for cardiovascular or renal studies, as their physiology can be more predictive of human responses. nih.gov

Validation of these models involves confirming that the animal model appropriately mimics the human disease state and that the measured endpoints are relevant to the clinical condition.

Table 1: Hypothetical Preclinical Models for 3-Noradamantyl-1,3-dipropylxanthine

Model Type Specific Model Purpose Key Endpoints
In Vitro HEK293 cells expressing human A₁/A₂ₐ/A₂ₑ/A₃ receptors Determine receptor affinity and selectivity Binding affinity (Ki), Schild analysis (pA₂)
In Vitro cAMP Accumulation Assay Assess functional antagonism Inhibition of agonist-induced cAMP changes
Ex Vivo Isolated guinea pig tracheal rings Evaluate bronchodilator activity Muscle relaxation
In Vivo Rat model of salt-sensitive hypertension Assess diuretic and natriuretic effects Blood pressure, urine flow, sodium excretion
In Vivo Mouse model of neuropathic pain Evaluate analgesic potential Nociceptive thresholds (e.g., von Frey test)

Challenges in Translating Preclinical Findings to Higher Levels of Biological Organization

A significant hurdle in drug development is the high failure rate of compounds when they move from preclinical studies to clinical trials. nih.gov This "valley of death" stems from several challenges inherent in translating findings from simple models to the complexity of human biology.

Species Differences: Pharmacokinetic and pharmacodynamic differences between laboratory animals and humans are a primary cause of translational failure. A compound may be metabolized differently, or the target receptor might have different distribution or function.

Model Limitations: Animal models often oversimplify complex human diseases. While a model might replicate a specific aspect of a pathology, it rarely captures the full spectrum of the human condition, including genetic diversity, comorbidities, and environmental factors.

Lack of Preclinical Robustness: Preclinical experiments are sometimes conducted under a narrow set of conditions, which may not be representative of the heterogeneous human population. This can lead to treatments that are effective in the lab but fail when faced with the complexities of real-world patients.

Ubiquity of Targets: Adenosine receptors are distributed throughout the human body, playing roles in nearly every physiological system. nih.gov While this offers broad therapeutic potential, it also presents a major challenge. A compound designed to have a specific effect in one system (e.g., the central nervous system) may produce unintended and undesirable effects in another (e.g., the cardiovascular system), complicating its clinical development. nih.gov

For 3-Noradamantyl-1,3-dipropylxanthine, successful translation would require careful consideration of its cross-species pharmacology and the selection of preclinical endpoints that are highly predictive of clinical outcomes.

Advancements in Analytical Techniques for Compound Quantification in Biological Matrices (excluding human samples)

Accurate quantification of a drug candidate and its metabolites in biological samples is essential for pharmacokinetic and toxicokinetic studies. For a xanthine derivative like 3-Noradamantyl-1,3-dipropylxanthine, several advanced analytical methods would be employed.

The primary techniques for quantifying small molecules like xanthine derivatives in biological matrices such as rodent plasma, urine, or tissue homogenates are based on chromatography coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique used to separate the parent compound from its metabolites and endogenous matrix components. nih.govijcrcps.com When coupled with an ultraviolet (UV) detector, it provides a robust and cost-effective method for quantification. nih.govibna.ro

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its superior sensitivity and selectivity. nih.govijcrcps.com It allows for the detection of very low concentrations of the compound and its metabolites, which is crucial for defining the pharmacokinetic profile. The technique involves separating the sample by LC, ionizing the molecules, and then detecting specific parent-to-daughter ion transitions, which provides high confidence in the identity and quantity of the analyte.

Sample Preparation: Before analysis, the compound must be extracted from the biological matrix. Common techniques include protein precipitation (PPE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov SPE, in particular, offers high recovery and sample clean-up, leading to more reliable and sensitive results. nih.gov

Advancements in these areas focus on developing high-throughput, automated methods to increase efficiency and on improving sensitivity to allow for the analysis of smaller sample volumes, which aligns with the ethical principle of refinement in animal studies. nih.gov

Table 2: Analytical Techniques for Quantification of Xanthine Derivatives

Technique Principle Advantages Common Application
HPLC-UV Chromatographic separation followed by UV light absorption detection. Robust, cost-effective, widely available. Quantification in early discovery, analysis of formulations.
LC-MS/MS Chromatographic separation coupled with mass-based detection of specific molecular fragments. High sensitivity, high selectivity, structural confirmation. Definitive pharmacokinetic and toxicokinetic studies in plasma and tissues.
TLC Separation on a plate followed by visualization. Simple, low cost, rapid screening. Qualitative analysis, checking purity of synthesized compounds.

Ethical Considerations in Animal Research

All research involving animals must adhere to strict ethical guidelines to ensure their welfare. The guiding principles are the "Three Rs": Replacement, Reduction, and Refinement.

Replacement: This principle encourages the use of non-animal methods whenever possible. For 3-Noradamantyl-1,3-dipropylxanthine, this would involve maximizing the use of in vitro assays (e.g., cell-based functional assays, computer-based modeling) to characterize the compound before proceeding to animal studies.

Reduction: This principle aims to minimize the number of animals used to obtain scientifically valid data. This is achieved through careful experimental design, appropriate statistical analysis, and sharing of tissues and data among researchers.

Refinement: This principle focuses on modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, training personnel in humane handling techniques, and choosing the least invasive procedures available.

Before any study can begin, researchers must obtain approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. This committee reviews the research protocol to ensure that the use of animals is scientifically justified, that the Three Rs have been adequately addressed, and that the research complies with all relevant laws and regulations.

Viii. Future Directions and Emerging Research Perspectives

Integration with Advanced Drug Delivery Systems (Preclinical Development)

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in optimal concentrations while minimizing off-target effects. Advanced drug delivery systems (DDS) offer a promising avenue to enhance the therapeutic index of 3-Noradamantyl-1,3-dipropylxanthine. Preclinical development in this area is likely to focus on several key strategies.

One promising approach is the use of drug-eluting stents (DES). For instance, a study on the closely related A1 adenosine (B11128) receptor antagonist, 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), demonstrated its potential for local delivery via a polyurethane-coated stent to prevent coronary artery smooth muscle cell proliferation, a key factor in in-stent restenosis. nih.gov The eluted DPCPX was effective in preventing this proliferation. nih.gov Given the structural and functional similarities, 3-Noradamantyl-1,3-dipropylxanthine could be explored for similar applications.

Another area of interest is the development of nanoparticle-based delivery systems. These systems can be engineered to improve solubility, prolong circulation time, and achieve targeted delivery to specific tissues or cells. nih.gov For a highly potent compound like 3-Noradamantyl-1,3-dipropylxanthine, encapsulation in liposomes or polymeric nanoparticles could help in controlling its release and reducing potential systemic side effects. kinampark.com The design of such systems would involve careful selection of materials and formulation parameters to ensure stability and desired release kinetics. kinampark.com

The table below summarizes potential advanced drug delivery systems for 3-Noradamantyl-1,3-dipropylxanthine based on preclinical evidence from related compounds.

Drug Delivery SystemPotential ApplicationRationaleKey Preclinical Findings (on related compounds)
Drug-Eluting Stents (DES) Prevention of in-stent restenosisLocalized delivery to the site of arterial injury, minimizing systemic exposure.DPCPX-eluting stents effectively reduced smooth muscle cell proliferation in preclinical models. nih.gov
Liposomes Targeted cancer therapy, neurodegenerative diseasesEnhanced permeability and retention (EPR) effect in tumors; potential for brain targeting with surface modifications.General strategy for improving drug delivery and reducing toxicity of various chemotherapeutics.
Polymeric Nanoparticles Sustained release for chronic conditions (e.g., pain, inflammation)Controllable degradation rates and drug release profiles.Polymeric systems are widely explored for sustained delivery of various therapeutic agents. nih.gov
Prodrugs Improved bioavailability and site-specific activationChemical modification to enhance properties like solubility or membrane permeability, with activation at the target site.Prodrug approaches have been developed for other adenosine receptor ligands to improve bioavailability and reduce side effects. nih.gov

Combination Therapies Involving 3-Noradamantyl-1,3-dipropylxanthine (Preclinical)

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates a multi-targeted therapeutic approach. nih.gov Combination therapies, which involve the co-administration of two or more drugs, can offer synergistic effects, overcome drug resistance, and reduce the required doses of individual agents. The unique mechanism of action of 3-Noradamantyl-1,3-dipropylxanthine as a selective A1 adenosine receptor antagonist makes it a compelling candidate for preclinical investigation in various combination regimens.

In the context of oncology, adenosine in the tumor microenvironment is known to suppress anti-tumor immunity. nih.govoaepublish.com Antagonists of adenosine receptors, therefore, have the potential to enhance the efficacy of immunotherapies, such as checkpoint inhibitors. nih.govoaepublish.com A preclinical study combining an A1 adenosine receptor agonist with an A2A antagonist showed enhanced neuroprotective effects in a model of neuroinflammation, suggesting that targeting multiple adenosine receptor subtypes simultaneously can be beneficial. nih.gov This opens the door for exploring combinations of 3-Noradamantyl-1,3-dipropylxanthine with A2A or A2B receptor antagonists in cancer or neuroinflammatory conditions.

Furthermore, in neurodegenerative diseases like Alzheimer's, where multiple pathological processes are at play, a combination approach is often considered necessary. nih.gov The ability of A1 receptor antagonists to modulate neurotransmitter release could be synergistic with drugs targeting amyloid plaques or tau tangles.

The following table outlines potential preclinical combination therapies involving 3-Noradamantyl-1,3-dipropylxanthine.

Therapeutic AreaCombination PartnerRationale for CombinationPotential Preclinical Readouts
Oncology Checkpoint Inhibitors (e.g., anti-PD-1)Overcoming adenosine-mediated immunosuppression in the tumor microenvironment. nih.govoaepublish.comTumor growth inhibition, enhanced T-cell infiltration and activation, cytokine profiling.
ChemotherapyPotentiating the cytotoxic effects of chemotherapy by modulating tumor cell signaling. nih.govSynergistic reduction in tumor volume, assessment of apoptosis and cell cycle arrest.
Neurodegenerative Diseases A2A Adenosine Receptor AntagonistsSynergistic neuroprotection by targeting different adenosine receptor subtypes involved in neuroinflammation. nih.govReduction in neuronal cell death, modulation of microglial activation, improved cognitive function in animal models.
Amyloid-targeting agentsAddressing both neurotransmitter dysregulation and hallmark pathological features of Alzheimer's disease.Decreased amyloid plaque load, improved synaptic function, and cognitive performance.
Pain Management OpioidsPotential to enhance analgesic effects while mitigating opioid-induced side effects.Nociceptive threshold assessment, evaluation of tolerance development.

Development of Next-Generation Xanthine (B1682287) Derivatives with Enhanced Profiles

The discovery of 3-Noradamantyl-1,3-dipropylxanthine as a highly potent and selective A1 adenosine receptor antagonist has provided a valuable chemical scaffold for the design of next-generation xanthine derivatives. nih.gov Future research in this area will likely focus on synthesizing new analogues with improved pharmacokinetic properties, enhanced selectivity, or dual activity at multiple targets.

One direction is the development of dual A1/A2A adenosine receptor antagonists. Such compounds could be beneficial in conditions like Parkinson's disease, where antagonism of both receptors may offer synergistic effects on motor symptoms and neuroprotection. nih.gov The synthesis of such molecules requires careful structural modifications to achieve the desired affinity and selectivity profile at both receptor subtypes.

Another avenue of exploration is the development of allosteric modulators. Unlike orthosteric ligands that bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor, offering the potential for more subtle and selective modulation of receptor activity. frontiersin.org The development of positive or negative allosteric modulators of the A1 receptor could provide a novel therapeutic approach with a potentially better side-effect profile. frontiersin.org

The table below highlights some directions for the development of next-generation xanthine derivatives.

Development StrategyDesired ProfileRationaleExample from Related Research
Dual A1/A2A Antagonists Balanced affinity for both A1 and A2A receptors.Potential for synergistic effects in neurodegenerative diseases like Parkinson's. nih.govDiscovery of 1,2,4-triazole (B32235) derivatives as dual A1/A2A antagonists. nih.gov
Increased Selectivity Higher affinity for A1 receptor over other adenosine receptor subtypes and other targets.Reduced off-target effects and improved therapeutic window.Synthesis of 8-polycycloalkyl-1,3-dipropylxanthines led to highly selective A1 antagonists. nih.gov
Improved Pharmacokinetics Enhanced solubility, oral bioavailability, and metabolic stability.Better drug-like properties for clinical development.Prodrug approaches have been used for other adenosine receptor ligands. nih.gov
Allosteric Modulators Positive or negative modulation of A1 receptor activity.Potential for greater selectivity and a more favorable side-effect profile. frontiersin.orgDiscovery of 2-amino-3-benzoylthiophenes as A1 receptor positive allosteric modulators. frontiersin.org

Applications in Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) for Mechanism Elucidation

Omics technologies, which allow for the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), have revolutionized our ability to understand the complex molecular mechanisms of drug action. nih.govnih.gov The application of these technologies to the study of 3-Noradamantyl-1,3-dipropylxanthine can provide a more comprehensive picture of its biological effects beyond its primary interaction with the A1 adenosine receptor.

Transcriptomic analysis, for example, can reveal changes in gene expression in response to treatment with 3-Noradamantyl-1,3-dipropylxanthine, identifying downstream signaling pathways and potential novel therapeutic targets. Proteomics can be used to identify changes in protein expression and post-translational modifications, providing insights into the functional consequences of A1 receptor blockade. nih.gov Metabolomics can uncover alterations in cellular metabolism, which is particularly relevant given the role of adenosine in regulating cellular energy status. nih.gov

Integrating data from multiple omics platforms can provide a systems-level understanding of the drug's mechanism of action and help in the identification of biomarkers for predicting treatment response. nih.gov

The table below outlines potential applications of omics technologies for 3-Noradamantyl-1,3-dipropylxanthine.

Omics TechnologyResearch QuestionPotential Insights
Transcriptomics (e.g., RNA-seq) What are the global changes in gene expression following treatment with 3-Noradamantyl-1,3-dipropylxanthine?Identification of downstream signaling pathways, compensatory mechanisms, and potential off-target effects.
Proteomics (e.g., Mass Spectrometry) How does A1 receptor antagonism with this compound alter the cellular proteome and phosphoproteome?Understanding the functional consequences of drug action, identifying protein-protein interactions, and discovering biomarkers.
Metabolomics (e.g., LC-MS, NMR) What is the impact of 3-Noradamantyl-1,3-dipropylxanthine on cellular metabolism?Elucidating the role of A1 receptor signaling in metabolic pathways, identifying metabolic biomarkers of drug efficacy.
Integrated Multi-Omics How do the changes at the transcript, protein, and metabolite levels correlate to provide a holistic view of the drug's effect?Construction of comprehensive molecular networks of drug action, identification of key nodes and pathways for therapeutic intervention.

Investigation of Stereoisomerism and Chiral Pharmacology

The principles of stereochemistry are fundamental in pharmacology, as the three-dimensional structure of a drug molecule can significantly influence its interaction with its biological target. ijpras.comresearchgate.net Many drugs are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. nih.gov

The structure of 3-Noradamantyl-1,3-dipropylxanthine contains a noradamantyl moiety, which can possess chirality. Therefore, it is crucial to investigate the stereoisomerism of this compound and the chiral pharmacology of its individual enantiomers. It is possible that one enantiomer is significantly more potent or selective for the A1 adenosine receptor than the other. The less active or inactive enantiomer could potentially contribute to off-target effects or have a different pharmacological profile altogether.

Future research should focus on the chiral separation of the enantiomers of 3-Noradamantyl-1,3-dipropylxanthine and the independent evaluation of their pharmacological properties. This would involve stereoselective synthesis or chiral chromatography to isolate the pure enantiomers. nih.gov Subsequent preclinical studies would then compare the affinity, selectivity, and functional activity of each enantiomer at the A1 adenosine receptor and other relevant targets.

The table below summarizes the key aspects to be investigated regarding the stereoisomerism of 3-Noradamantyl-1,3-dipropylxanthine.

Area of InvestigationMethodologyRationale
Chiral Separation Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).To isolate the individual enantiomers for pharmacological characterization.
Stereoselective Synthesis Asymmetric synthesis routes.To produce enantiomerically pure forms of the compound.
Pharmacological Profiling of Enantiomers Radioligand binding assays, functional assays (e.g., cAMP measurement).To determine the affinity, selectivity, and efficacy of each enantiomer at the A1 adenosine receptor.
Pharmacokinetic Profiling of Enantiomers In vitro and in vivo studies of absorption, distribution, metabolism, and excretion (ADME).To assess if there are stereoselective differences in the pharmacokinetic properties of the enantiomers.

Q & A

Q. Table 1. Key Binding Parameters for DPCPX

Receptor SubtypeKᵢ (nM)Selectivity vs. A₁ARSource
A₁AR (Human)0.3-
A₂AAR (Human)60200-fold
A₃AR (Human)>1000>4000-fold

Q. Table 2. DPCPX Applications in Disease Models

ModelDose/ConcentrationOutcomeReference
Seizure (Adk-Tg)0.5 mg/kg, i.p.Restored baseline seizure frequency
Myocardial Fibrosis50 mg/kg, oralReduced fibrosis markers
Vascular Hypoxia5 µMModulated vasodilation response

Notes

  • Contradictions : DPCPX's efficacy in hypoxia models may conflict due to tissue-specific adenosine dynamics. Always contextualize findings with receptor density and metabolic conditions .
  • Advanced Tools : Tritiated DPCPX (1 mCi/ml) is critical for high-resolution receptor mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.